![molecular formula C10H14N2O3S B180018 丙酰胺,N-[4-(氨基磺酰基)苯基]-2-甲基- CAS No. 114841-20-2](/img/structure/B180018.png)

丙酰胺,N-[4-(氨基磺酰基)苯基]-2-甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

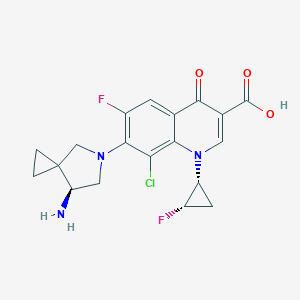

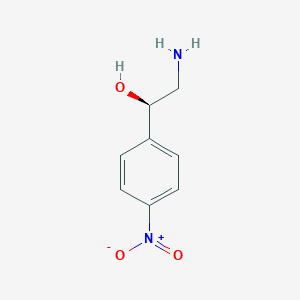

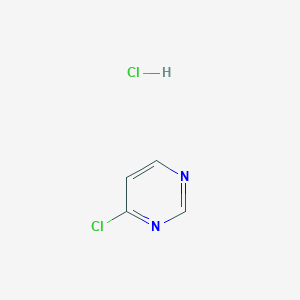

“Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is also known as "2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide" . It is an organic compound with the molecular formula C11H16N2O3S .

Molecular Structure Analysis

The molecular structure of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” consists of a propanamide backbone with a 4-sulfamoylphenyl group attached to the nitrogen atom . The molecular weight is approximately 256.32 Da .Physical And Chemical Properties Analysis

The melting point of “Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-” is 228-229°C . The InChI code for this compound is "1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)" .科学研究应用

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds such as 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide . This novel compound was synthesized from DEM and hydrazine hydrate .

Anti-Tubercular Activity

The synthesized hydrazide from the compound was screened for anti-tubercular activity . This indicates the potential use of the compound in the development of new anti-tubercular drugs .

Synthon for Hydrazone Formation

The compound has been used as a synthon for the preparation of 3-[2-(4-chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide . This shows the compound’s utility in the formation of hydrazones .

Pharmacological Activities

Hydrazide-hydrazones, which can be formed using the compound, have been reported to possess a wide variety of pharmacological activities such as anti-bacterial, anti-convulsant, anti-inflammatory, anti-tubercular, intestinal antiseptic, anti-depressant, or anti-platelet activity .

Anti-Malarial Activity

The aroyl hydrazone chelator, 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone, showed greater anti-malarial activity than desferrioxamine against chloroquine-resistant and sensitive parasites . This suggests the potential use of the compound in the development of new anti-malarial drugs .

Tumor Growth Inhibition

3- and 5-methylthiophene-2-carboxaldehyde-α-(N)-heterocyclic hydrazone derivatives exhibited tumor growth inhibition activity against various cell lines at GI 50 values between 1.63 and 26.5 μM . This indicates the potential use of the compound in cancer research .

Electrophotography

Hydrazones are often mentioned among the most effective charge transporting low molecular weight materials used in electrophotography , due to their excellent hole-transporting properties and relatively simple synthesis . This suggests the potential use of the compound in the field of electrophotography .

PDK Inhibitors

The compound belongs to a series of compounds that have been prepared and evaluated as PDK inhibitors . This indicates the potential use of the compound in the development of new PDK inhibitors .

作用机制

Target of Action

The primary target of 2-methyl-N-(4-sulfamoylphenyl)propanamide is Carbonic anhydrase 5A, mitochondrial . This enzyme plays a crucial role in maintaining acid-base balance in the body, and it is involved in the reversible conversion of carbon dioxide and water into bicarbonate and protons.

Mode of Action

The compound interacts with its target, Carbonic anhydrase 5A, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, which can lead to changes in the acid-base balance within the cell .

Biochemical Pathways

The inhibition of Carbonic anhydrase 5A affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH balance and facilitating gas exchange in tissues. Disruption of this pathway can lead to changes in cellular pH and potentially affect various downstream cellular processes.

Result of Action

The result of the compound’s action is the inhibition of Carbonic anhydrase 5A, leading to disruption of the carbon dioxide hydration pathway . This can lead to changes in the acid-base balance within the cell, potentially affecting various cellular processes.

属性

IUPAC Name |

2-methyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHPZBGPXIXCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390682 |

Source

|

| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |

CAS RN |

114841-20-2 |

Source

|

| Record name | Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)